

# In-depth Technical Guide: Toxicological Profile of 4-Methylisatin

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## Compound of Interest

Compound Name: 4-Methylisatin

Cat. No.: B074770

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Audience: Researchers, scientists, and drug development professionals.

**Disclaimer:** This document aims to provide a comprehensive toxicological profile of **4-Methylisatin**. However, based on a thorough review of publicly available scientific literature and toxicology databases, there is a significant lack of specific toxicological data for this particular compound. To provide a helpful resource, this guide includes information on the parent compound, Isatin, and its other isomers where data is available. It is crucial to note that the toxicological properties of these related compounds may not be representative of **4-Methylisatin**. All data presented herein should be interpreted with this significant limitation in mind.

## Introduction to 4-Methylisatin

**4-Methylisatin**, with the CAS number 1128-44-5, is an organic compound belonging to the isatin class of molecules, which are indole-2,3-diones.<sup>[1]</sup> It is characterized by a methyl group attached to the 4-position of the isatin core structure.<sup>[1]</sup> This compound is a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional dyes.<sup>[2]</sup> While it is noted that proper handling and safety precautions are necessary due to its potential toxicity and reactivity, specific toxicological studies on **4-Methylisatin** are not readily available in the reviewed literature.<sup>[1]</sup>

Chemical and Physical Properties of **4-Methylisatin**:

| Property          | Value   | Reference                               |
|-------------------|---|---|
| CAS Number        | 1128-44-5   | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 161.16 g/mol  | <a href="#">[2]</a>                     |
| Appearance        | Pale beige to light brown solid   | <a href="#">[2]</a>                     |
| Melting Point     | 150-154 °C  | <a href="#">[2]</a>                     |
| Boiling Point     | Approximately 339.6°C at 760 mmHg                                       | <a href="#">[2]</a>                     |
| Solubility        | Slightly soluble in chloroform, DMSO, and methanol; insoluble in water. | <a href="#">[2]</a>                     |

## Toxicological Data of Related Compounds

Due to the absence of specific data for **4-Methylisatin**, this section summarizes the available toxicological information for the parent compound, Isatin, and two of its isomers, N-Methylisatin and 5-Methylisatin.

### Isatin (Parent Compound)

Isatin (1H-indole-2,3-dione) has been investigated for its genotoxic and mutagenic potential. The effects are reported to be dependent on the dose and duration of exposure.[\[3\]](#)[\[4\]](#)

Acute Toxicity:

| Compound | Test Organism | Route of Administration | LD <sub>50</sub>             | Reference           |
|----------|---------------|-------------------------|------------------------------|---------------------|
| Isatin   | Rat           | Oral                    | > 2000 mg/kg                 | <a href="#">[5]</a> |
| Isatin   | Mouse         | Not Specified           | 1 g/kg<br>(preliminary test) | <a href="#">[3]</a> |

### Genotoxicity and Mutagenicity:

A study on the in vivo effects of isatin in mice showed that:

- Acute treatment with doses of 50, 100, and 150 mg/kg body weight did not induce alterations in DNA migration (comet assay) or mutagenic effects (micronucleus test).[3]
- Repeated administration for 14 days at the highest dose (150 mg/kg) resulted in DNA damage, leading to the formation of micronuclei in bone marrow and peripheral blood cells. [3][4]

This suggests that while single, lower doses may not be genotoxic, prolonged exposure to higher concentrations of isatin could have mutagenic effects.[3][4]

## N-Methylisatin

N-Methylisatin (1-Methylisatin) has some available acute toxicity data and hazard classifications.

### Acute Toxicity:

| Compound       | Test Organism | Route of Administration | LD <sub>50</sub> | Effect                  | Reference |
|----------------|---------------|-------------------------|------------------|-------------------------|-----------|
| N-Methylisatin | Mouse         | Intraperitoneal         | 685 mg/kg        | Respiratory stimulation | [6]       |

### Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Methylisatin is classified as:

- Acute toxicity, oral (Danger): Toxic if swallowed.[7]
- Skin corrosion/irritation (Warning): Causes skin irritation.[7][8]

- Serious eye damage/eye irritation (Danger/Warning): Causes serious eye damage or irritation.[7][8]
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[7][8]

## 5-Methylisatin

For 5-Methylisatin, the available information is primarily from hazard classifications.

Hazard Information:

The GHS classification for 5-Methylisatin indicates the following potential hazards:

- Skin corrosion/irritation (Warning): Causes skin irritation.[9]
- Serious eye damage/eye irritation (Warning): Causes serious eye irritation.[9]
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[9]

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **4-Methylisatin** could not be provided as no specific studies were identified. However, for the related compound Isatin, the following methodologies were employed in a key genotoxicity study:

In Vivo Genotoxicity and Mutagenicity Assessment of Isatin[3]

- Test Animals: Male Swiss mice.
- Dosing: Three doses (50, 100, and 150 mg/kg body weight) were administered by gavage. These doses were selected based on a preliminary LD<sub>50</sub> estimation of 1 g/kg.
- Study Arms:
  - Acute Exposure: A single administration of Isatin.
  - Repeated Exposure: Daily administration for 14 consecutive days.

- Assays Performed:
  - Comet Assay: To evaluate DNA damage in leukocytes. Peripheral blood was collected, and the assay was performed to measure DNA migration, which is indicative of DNA strand breaks.
  - Micronucleus Test: To assess mutagenicity in peripheral blood cells and bone marrow. This test detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
- Statistical Analysis: ANOVA/Tukey and Kruskal-Wallis/Dunn's post hoc tests were used to analyze the data depending on its distribution.

## Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways or specific mechanisms of toxicity for **4-Methylisatin**.

For the parent compound, Isatin, some research has explored its mechanism of action in a non-toxicological context. For instance, Isatin is an endogenous inhibitor of monoamine oxidase (MAO), particularly MAO-B.[10] By inhibiting MAO, it can increase dopamine levels in the brain.[10] Studies using brain microdialysis in rats have shown that Isatin-induced dopamine release is dependent on vesicular dopamine content and involves calcium influx and terminal depolarization.[10] It is important to emphasize that this is a pharmacological mechanism and not necessarily a mechanism of toxicity.

## Conclusion

The toxicological profile of **4-Methylisatin** remains largely uncharacterized in the public domain. While it is used as a chemical intermediate, suggesting occupational exposure is possible, a comprehensive assessment of its potential hazards to human health is not available. The limited data on the parent compound, Isatin, and its isomers, N-Methylisatin and 5-Methylisatin, indicate potential for skin, eye, and respiratory irritation, as well as acute toxicity at high doses. Furthermore, the genotoxicity of Isatin appears to be dependent on the dose and duration of exposure.

Given the data gap, it is imperative that future research focuses on the systematic toxicological evaluation of **4-Methylisatin**. This should include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity to ensure its safe handling and use. Researchers and drug development professionals should exercise caution and apply appropriate safety measures when working with **4-Methylisatin**, assuming it may have a toxicological profile similar to or different from its related analogues until specific data becomes available.

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- To cite this document: BenchChem. [In-depth Technical Guide: Toxicological Profile of 4-Methylisatin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074770#toxicological-profile-of-4-methylisatin>

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